![molecular formula C19H32O4Si B13880942 Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-ethoxypropanoate](/img/structure/B13880942.png)
Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-ethoxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-ethoxypropanoate is an organic compound that features a tert-butyl(dimethyl)silyl-protected phenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-ethoxypropanoate typically involves the protection of the phenol group with tert-butyl(dimethyl)silyl chloride. The general synthetic route can be outlined as follows:
Protection of Phenol Group: The phenol group is protected by reacting it with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine. This reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Esterification: The protected phenol is then esterified with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. This reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The final product is purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-ethoxypropanoate can undergo various chemical reactions, including:
Deprotection: The tert-butyl(dimethyl)silyl group can be removed under acidic conditions or by using fluoride ions (e.g., tetra-n-butylammonium fluoride).
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Substitution Reactions: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Deprotection: Acidic conditions (e.g., acetic acid) or fluoride ions (e.g., tetra-n-butylammonium fluoride).
Ester Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Deprotection: Phenol derivatives.
Ester Hydrolysis: Carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-ethoxypropanoate has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-ethoxypropanoate depends on the specific reactions it undergoes. For example, during deprotection, the fluoride ion attacks the silicon atom, leading to the cleavage of the silicon-oxygen bond and the formation of the free phenol.
Comparación Con Compuestos Similares
Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-ethoxypropanoate can be compared with other silyl-protected phenol derivatives:
Ethyl 3-[4-(trimethylsilyl)oxyphenyl]-3-ethoxypropanoate: This compound has a trimethylsilyl group instead of a tert-butyl(dimethyl)silyl group. The tert-butyl(dimethyl)silyl group provides greater steric hindrance and stability compared to the trimethylsilyl group.
Ethyl 3-[4-(triisopropylsilyl)oxyphenyl]-3-ethoxypropanoate: This compound has a triisopropylsilyl group, which offers even greater steric hindrance than the tert-butyl(dimethyl)silyl group, but may be more challenging to deprotect.
Similar Compounds
- Ethyl 3-[4-(trimethylsilyl)oxyphenyl]-3-ethoxypropanoate
- Ethyl 3-[4-(triisopropylsilyl)oxyphenyl]-3-ethoxypropanoate
Propiedades
Fórmula molecular |
C19H32O4Si |
|---|---|
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-ethoxypropanoate |
InChI |
InChI=1S/C19H32O4Si/c1-8-21-17(14-18(20)22-9-2)15-10-12-16(13-11-15)23-24(6,7)19(3,4)5/h10-13,17H,8-9,14H2,1-7H3 |
Clave InChI |
DSLYITPFIUTDAS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CC(=O)OCC)C1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Chloro-5-nitrophenyl)methyl]-4-propan-2-ylpiperazine](/img/structure/B13880863.png)

![4-{Imidazo[1,2-a]pyridin-2-yl}pyridine](/img/structure/B13880865.png)

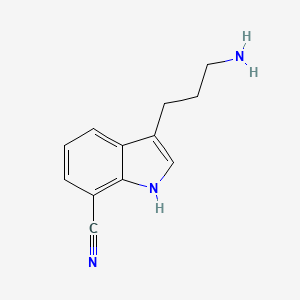
![1-[4-[5-Chloro-2-(piperazin-1-ylmethyl)phenyl]piperazin-1-yl]ethan-1-one](/img/structure/B13880888.png)
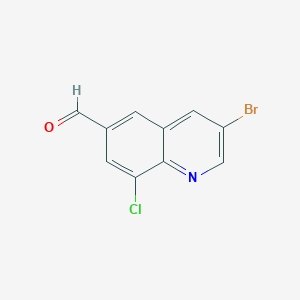


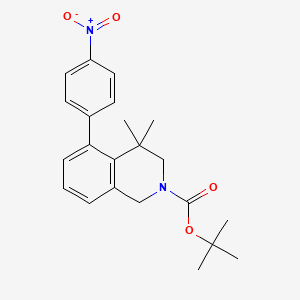

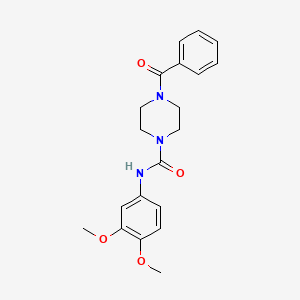
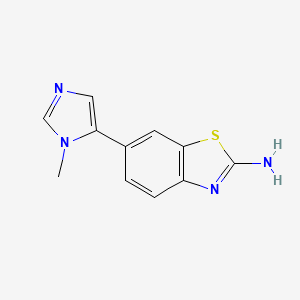
![3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole](/img/structure/B13880939.png)
